molecular formula C12H22O2 B6202259 [4-(cyclopentylmethyl)oxan-4-yl]methanol CAS No. 1481102-04-8

[4-(cyclopentylmethyl)oxan-4-yl]methanol

Cat. No.: B6202259
CAS No.: 1481102-04-8
M. Wt: 198.30 g/mol
InChI Key: FJTNDKBMQHALMN-UHFFFAOYSA-N
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Description

[4-(cyclopentylmethyl)oxan-4-yl]methanol, also known as 4-CPM, is a synthetic compound that has been of interest to the scientific community due to its potential applications in the synthesis of various chemicals and drugs. This compound has been studied for its ability to act as a building block for the production of compounds with varied properties and potential therapeutic applications. In

Mechanism of Action

[4-(cyclopentylmethyl)oxan-4-yl]methanol acts as a proton donor in the presence of a strong acid. This allows for the formation of a variety of compounds with different properties and potential therapeutic applications.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 has been linked to anti-inflammatory effects. Additionally, this compound has been found to inhibit the enzyme aromatase, which is involved in the production of estrogens. Inhibition of aromatase has been linked to anti-estrogenic effects.

Advantages and Limitations for Lab Experiments

[4-(cyclopentylmethyl)oxan-4-yl]methanol has several advantages for use in lab experiments. It is relatively stable and has a low cost. Additionally, it is easy to synthesize and can be used in a variety of reactions. However, there are also some limitations to its use. It is not water soluble, and it is not very soluble in organic solvents. Additionally, it is not very stable in the presence of light or heat.

Future Directions

There are a variety of potential future directions for [4-(cyclopentylmethyl)oxan-4-yl]methanol. It could be used as a building block for the synthesis of more complex compounds with varied properties. Additionally, it could be used in the synthesis of polymers and other materials. Furthermore, it could be used to develop new therapeutic agents, such as anti-inflammatory drugs and antibiotics. Finally, it could be used to develop new methods for the synthesis of existing compounds.

Synthesis Methods

[4-(cyclopentylmethyl)oxan-4-yl]methanol is synthesized via a two-step process. The first step involves the reaction of cyclopentylmethyl bromide with methanol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of this compound and sodium bromide as a byproduct. The second step involves the treatment of the this compound with a strong acid such as hydrochloric acid or sulfuric acid. This reaction results in the formation of this compound and the corresponding acid as a byproduct.

Scientific Research Applications

[4-(cyclopentylmethyl)oxan-4-yl]methanol has been studied for its potential applications in the synthesis of various chemicals and drugs. This compound has been used as a building block in the synthesis of various compounds such as benzodiazepines, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of various polymers and other materials.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of [4-(cyclopentylmethyl)oxan-4-yl]methanol can be achieved through a multi-step process involving the protection of a hydroxyl group, Grignard reaction, and reduction.", "Starting Materials": [ "4-hydroxymethyltetrahydrofuran", "cyclopentylmagnesium bromide", "methyl iodide", "sodium borohydride", "methanol", "diethyl ether", "dichloromethane", "sodium sulfate", "magnesium sulfate", "potassium carbonate" ], "Reaction": [ "4-hydroxymethyltetrahydrofuran is protected with a TBDMS (tert-butyldimethylsilyl) group using TBDMS-Cl and imidazole in dichloromethane.", "The TBDMS-protected compound is reacted with cyclopentylmagnesium bromide in diethyl ether to form the corresponding Grignard reagent.", "Methyl iodide is added to the reaction mixture to form the desired product, which is then purified by column chromatography.", "The product is then reduced using sodium borohydride in methanol to yield the alcohol.", "The alcohol is then deprotected using TBAF (tetrabutylammonium fluoride) in dichloromethane to yield [4-(cyclopentylmethyl)oxan-4-yl]methanol.", "The product is purified by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "The final product is dried over sodium sulfate and magnesium sulfate, and then purified by recrystallization using methanol and potassium carbonate." ] }

1481102-04-8

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

[4-(cyclopentylmethyl)oxan-4-yl]methanol

InChI

InChI=1S/C12H22O2/c13-10-12(5-7-14-8-6-12)9-11-3-1-2-4-11/h11,13H,1-10H2

InChI Key

FJTNDKBMQHALMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2(CCOCC2)CO

Purity

95

Origin of Product

United States

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